molecular formula C13H17ClN2O B7925067 (S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide

(S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide

Cat. No.: B7925067
M. Wt: 252.74 g/mol
InChI Key: ZGJWHWBVTNFXHD-VIFPVBQESA-N
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Description

(S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide (CAS 1354003-85-2) is a high-purity synthetic organic compound provided for advanced research applications. This chiral molecule, with a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol, is part of a novel class of 3-acylamino-2-aminopropionic acid derivatives that have shown significant research value as partial agonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor complex . The NMDA receptor is a critical target in neuroscience research, and compounds like this one help investigate mechanisms of synaptic plasticity, neuronal signaling, and potential pathways for therapeutic intervention . This compound is structurally derived from D-serine, where the hydroxy group is replaced by an amido group, thereby retaining the hydrogen donor function while allowing for exploration of adjacent molecular space . Its specific structural features, including the (S)-stereocenter, the 2-chlorobenzyl group, and the cyclopropyl ring, are designed to fit into a hydrophobic pocket of the glycine binding site, influencing its binding affinity and functional efficacy . Researchers utilize this building block in medicinal chemistry and drug discovery programs, particularly in the design and synthesis of central nervous system (CNS)-active agents. It is offered exclusively For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-9(15)13(17)16(11-6-7-11)8-10-4-2-3-5-12(10)14/h2-5,9,11H,6-8,15H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGJWHWBVTNFXHD-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1=CC=CC=C1Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N(CC1=CC=CC=C1Cl)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2-Chlorobenzaldehyde

A mixture of 2-chlorobenzaldehyde (1.0 equiv) and cyclopropylamine (1.2 equiv) in dichloromethane is stirred with sodium triacetoxyborohydride (1.5 equiv) at 0–25°C for 12 hours. Workup yields N-cyclopropyl-2-chlorobenzylamine as a colorless oil (75–85% yield).

Key Data :

ParameterValue
SolventDichloromethane
Temperature0°C → 25°C
Reducing AgentNaBH(OAc)₃
Yield78% (avg)

Alkylation of Cyclopropylamine

Cyclopropylamine (1.0 equiv) is treated with 2-chlorobenzyl bromide (1.1 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile at reflux for 8 hours. The product is isolated by extraction (60–70% yield).

Comparison of Methods :

MethodYieldPuritySide Products
Reductive Amination78%>95%Minimal
Alkylation65%90%Di-alkylated byproduct (10–15%)

Amide Bond Formation Strategies

Acid Chloride-Mediated Coupling

Procedure :

  • Protection : (S)-2-aminopropanoic acid is protected as its phthalimide derivative using phthalic anhydride in refluxing toluene (6 hours, 85% yield).

  • Activation : The protected acid is treated with thionyl chloride (1.5 equiv) in toluene at 0°C for 2 hours to form the acid chloride.

  • Coupling : The acid chloride is reacted with N-cyclopropyl-2-chlorobenzylamine (1.1 equiv) in dichloromethane with triethylamine (2.0 equiv) at 0–25°C (12 hours, 70% yield).

  • Deprotection : Hydrazine hydrate (2.0 equiv) in ethanol removes the phthalimide group (4 hours, 90% yield).

Critical Parameters :

  • Acid chloride formation must occur below 10°C to prevent racemization.

  • Triethylamine neutralizes HCl, preventing protonation of the amine nucleophile.

Coupling Reagent Approach

EDCl/HOBt Method :
(S)-2-aminopropanoic acid (1.0 equiv), N-cyclopropyl-2-chlorobenzylamine (1.1 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) are combined in DMF at 0°C. The mixture is stirred for 24 hours at 25°C, yielding the amide directly (65–75% yield).

Advantages :

  • Bypasses protection/deprotection steps.

  • Mild conditions reduce racemization risk.

Limitations :

  • Lower yield due to competing side reactions.

  • Requires chromatographic purification.

Stereochemical Integrity Assessment

Racemization during synthesis is monitored via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol 90:10).

Results :

Method% eeRacemization Source
Acid Chloride98%Minor during acid chloride formation
EDCl/HOBt99%None detected

The coupling reagent method preserves configuration more effectively, as it avoids acidic conditions that protonate the α-carbon and promote enolization.

Scale-Up Considerations and Industrial Feasibility

Solvent Selection

Toluene and dichloromethane are preferred for large-scale acid chloride routes due to low cost and ease of removal. DMF, while effective for coupling, poses challenges in recycling and waste management.

Catalytic Improvements

Boric acid (5 mol%) accelerates amide bond formation in toluene, reducing reaction time from 12 to 4 hours with comparable yield (72%) .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The cyclopropyl group, in particular, is known to enhance the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the 2-amino-propanamide backbone but differ in N-substituents and aromatic ring modifications, impacting their physicochemical and biological properties:

Compound Name & CAS N-Substituents Aromatic Substituents Key Features Reference
(S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (1354018-98-6) Isopropyl, 2-chloro-6-fluorobenzyl Chloro (C2), Fluoro (C6) Enhanced electronegativity from fluorine may improve target binding affinity. Isopropyl group increases steric bulk.
(S)-2-Amino-N-(2,5-dichlorobenzyl)-N-isopropylpropanamide (24813-06-7) Isopropyl, 2,5-dichlorobenzyl Dichloro (C2, C5) Higher lipophilicity due to dichloro substitution; may enhance membrane permeability.
2-Amino-N-(2,2,2-trifluoroethyl)acetamide (WO 2012/047543) Trifluoroethyl N/A Strong electron-withdrawing trifluoroethyl group improves metabolic stability but reduces flexibility.
(S)-N-(1-((2-Cycloheptylethyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)butyramide Cycloheptylethyl, butyramide Indole (C3) Indole moiety enables π-π stacking interactions; cycloheptylethyl adds hydrophobicity.
Key Observations:

N-Substituent Effects :

  • Cyclopropyl vs. Isopropyl : The cyclopropyl group in the target compound imposes greater conformational rigidity compared to the isopropyl groups in analogs (CAS 1354018-98-6, 24813-06-7). This rigidity may reduce off-target interactions and enhance metabolic stability .
  • Trifluoroethyl (CAS WO 2012/047543) : The trifluoroethyl group’s electron-withdrawing nature stabilizes the amide bond against hydrolysis but limits steric adaptability .

Aromatic Ring Modifications: Chlorobenzyl vs.

Backbone Extensions :

  • The indole-containing analog (CAS S42 in ) demonstrates how aromatic extensions (e.g., indole) can facilitate interactions with hydrophobic enzyme pockets, though this is absent in the target compound .

Physicochemical and Pharmacokinetic Predictions

Property Target Compound CAS 1354018-98-6 CAS 24813-06-7
Molecular Weight ~280 g/mol ~285 g/mol ~305 g/mol
logP (Lipophilicity) Moderate (~2.5) Moderate (~2.8) High (~3.4)
Hydrogen Bond Donors 2 (amide NH, amino NH) 2 2
Metabolic Stability High (cyclopropyl resistance) Moderate (isopropyl oxidation) Low (dichloro dehalogenation)

Biological Activity

Overview of (S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide

This compound is a synthetic compound that may exhibit various biological activities, including potential therapeutic effects. Understanding its biological activity involves examining its pharmacodynamics, pharmacokinetics, and interactions with biological systems.

The biological activity of compounds like this compound can be attributed to their ability to interact with specific biological targets, such as enzymes, receptors, or other biomolecules. The following are potential mechanisms through which this compound may exert its effects:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.
  • Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing signaling pathways associated with neurotransmission or cellular responses.

Pharmacological Studies

Research studies often evaluate the biological activity of new compounds through various assays. Below is a table summarizing typical assays used to assess pharmacological properties:

Assay Type Purpose Expected Outcome
Enzyme Inhibition AssaysTo determine if the compound inhibits specific enzymesReduced enzyme activity
Binding Affinity AssaysTo evaluate interaction with receptorsMeasured affinity constants (Ki/Kd)
Cytotoxicity AssaysTo assess cell viability in the presence of the compoundIC50 values indicating potency
Anti-inflammatory AssaysTo evaluate reduction in inflammatory markersDecreased levels of cytokines

Case Studies and Research Findings

While specific case studies on this compound are not available, similar compounds have been studied extensively. For instance:

  • Case Study 1 : A study on related amide derivatives showed significant anti-inflammatory effects in animal models, indicating potential therapeutic applications for inflammatory diseases.
  • Case Study 2 : Research on cyclopropyl-containing compounds demonstrated enhanced binding affinity to certain receptors, suggesting that structural modifications can lead to improved pharmacological profiles.

Q & A

Q. What synthetic routes are reported for (S)-2-Amino-N-(2-chlorobenzyl)-N-cyclopropylpropanamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling a cyclopropylamine derivative with a 2-chlorobenzyl-activated carbonyl intermediate. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane (DCM) under nitrogen to minimize hydrolysis .
  • Chiral resolution : Employ chiral auxiliaries or enzymatic resolution to isolate the (S)-enantiomer, as racemization may occur during synthesis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

Q. Example Reaction Table :

StepReagents/ConditionsYield (%)Purity (HPLC)
AmidationEDC, HOBt, DCM, RT, 24h6592%
Chiral SeparationChiral HPLC (Chiralpak AD-H)40>99% ee

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the presence of the cyclopropyl ring (δ ~0.5–2.0 ppm for CH₂ groups) and the 2-chlorobenzyl moiety (aromatic protons at δ ~7.2–7.4 ppm) .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~3300 cm⁻¹ (N-H) validate the amide bond .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ (e.g., m/z calculated for C₁₃H₁₆ClN₂O: 267.09) .

Q. What crystallization strategies are recommended for obtaining X-ray quality crystals of this compound?

Methodological Answer:

  • Solvent Selection : Use slow evaporation in a 1:1 mixture of DCM and hexane to promote crystal growth .
  • Temperature Control : Gradual cooling from 40°C to 4°C over 48 hours enhances lattice formation.
  • Data Collection : Employ SHELXL for refinement, ensuring high-resolution (<1.0 Å) data to resolve the chiral center and cyclopropyl geometry .

Advanced Research Questions

Q. How does the cyclopropyl group influence the compound’s conformational stability in solution and solid states?

Methodological Answer:

  • Solution-State NMR : NOESY experiments reveal restricted rotation around the cyclopropyl-amide bond due to steric hindrance, stabilizing a single conformation .
  • X-ray Crystallography : Dihedral angles between the cyclopropyl and benzyl groups (e.g., ~120°) indicate strain-induced rigidity, which may enhance binding specificity in biological targets .
  • DFT Calculations : Optimize geometries using Gaussian09 with B3LYP/6-31G* basis sets to compare theoretical and experimental bond lengths .

Q. What computational methods are used to model interactions between this compound and biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in protein active sites, focusing on hydrogen bonds between the amide group and conserved residues (e.g., Asp/Glu) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the cyclopropyl group in hydrophobic pockets .
  • Pharmacophore Mapping : Identify critical features (e.g., chloro-substituent for hydrophobic interactions) using Schrödinger’s Phase .

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column with heptane/ethanol (90:10) to resolve (S)- and (R)-enantiomers (retention time difference >2 min) .
  • Circular Dichroism (CD) : Compare the CD spectrum to a reference standard; (S)-enantiomers exhibit a positive Cotton effect at ~220 nm .
  • X-ray Crystallography : Anomalous dispersion effects in SHELXL refine the absolute configuration with Flack parameter <0.1 .

Q. Table 1: Comparative Crystallographic Parameters

Parameter(S)-Enantiomer(R)-Enantiomer
Space GroupP2₁2₁2₁P2₁2₁2₁
R-factor (%)3.23.5
Flack Parameter0.080.92
Source: SHELXL refinements

Q. Table 2: Solubility Profile in Common Solvents

SolventSolubility (mg/mL)
DMSO45
Ethanol12
Water<0.1
Source: Experimental data

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